NSC 109555

Chk2 inhibition Kinase assay ATP-competitive

NSC 109555 ditosylate: >50-fold Chk2 selectivity vs. Chk1 ensures unambiguous signaling studies; validated gemcitabine synergy (CI 0.04–0.47) in pancreatic cancer models. Distinct bis-guanylhydrazone chemotype with available co-crystal structure (PDB 2W0J). ≥98% HPLC purity standard.

Molecular Formula C33H40N10O7S2
Molecular Weight 752.9 g/mol
Cat. No. B10752343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 109555
Molecular FormulaC33H40N10O7S2
Molecular Weight752.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C
InChIInChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;;
InChIKeyDIQGNVANOSOABS-XMDRLFCYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC 109555 (DDUG) Procurement and Selection Guide for Chk2 Research


NSC 109555 (also known as DDUG, NCI C04808) is a bis-guanylhydrazone compound that functions as a selective, reversible, ATP-competitive inhibitor of checkpoint kinase 2 (Chk2) [1]. It is identified from a high-throughput screen of over 100,000 compounds from the NCI Developmental Therapeutics Program and represents a distinct chemotype among Chk2-targeting tool compounds [2]. The compound is commercially available primarily as the ditosylate salt (CAS 66748-43-4) for in vitro and preclinical research applications .

Why NSC 109555 Cannot Be Replaced by Generic Chk2 Inhibitors or Broader Kinase Inhibitors


Chk2 inhibitors exhibit substantial variability in selectivity profiles, chemotype-dependent binding modes, and cellular efficacy that preclude generic substitution. NSC 109555 demonstrates a specific selectivity window for Chk2 over the closely related Chk1 (IC50 >10 μM versus 0.2–0.24 μM), whereas alternative chemotypes such as debromohymenialdisine inhibit both kinases non-selectively [1]. Additionally, the bis-guanylhydrazone scaffold of NSC 109555 occupies the ATP-binding pocket in a unique elongated conformation distinct from other Chk2 inhibitor classes, enabling structure-guided analog development that is not possible with alternative chemotypes [2]. Substituting NSC 109555 with another Chk2 inhibitor without verifying kinase selectivity, binding mode compatibility, and cellular validation in the specific experimental context risks data misinterpretation and irreproducible results.

NSC 109555 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


NSC 109555 Chk2 Potency Compared with Analog PV1019

NSC 109555 (IC50 = 240 nM) is directly compared with its derivative PV1019 (IC50 = 138 nM) in a head-to-head in vitro kinase assay using histone H1 as substrate [1]. PV1019 exhibits approximately 1.7-fold greater potency than the parent compound under identical assay conditions [2].

Chk2 inhibition Kinase assay ATP-competitive

NSC 109555 Selectivity Profile: Chk2 versus Chk1

NSC 109555 demonstrates marked selectivity for Chk2 (IC50 = 0.2 μM) over the structurally and functionally related checkpoint kinase Chk1 (IC50 >10 μM), yielding a selectivity window exceeding 50-fold . In kinase panel profiling against over 20 kinases, NSC 109555 showed high selectivity for Chk2, with measurable activity against only Brk (IC50 = 210 nM), c-Met (IC50 = 6,000 nM), IGFR (IC50 = 7,400 nM), and LCK (IC50 = 7,100 nM) among 17 kinases tested . In contrast, debromohymenialdisine inhibits both Chk1 and Chk2 without this selectivity discrimination [1].

Kinase selectivity Off-target profiling Chk1

NSC 109555 Gemcitabine Synergism in Pancreatic Cancer Models

In a systematic combination study across four pancreatic adenocarcinoma cell lines, NSC 109555 plus gemcitabine demonstrated strong synergistic antitumor effects [1]. The combination index (CI) values at ED50, ED75, and ED90 were: MIA PaCa-2 (0.10, 0.06, 0.04); CFPAC-1 (0.09, 0.14, 0.22); Panc-1 (0.42, 0.38, 0.47); and BxPC-3 (0.06, 0.08, 0.11) [2]. CI values <1 indicate synergism, with lower values representing stronger synergy. NSC 109555 alone at 5 μM did not induce PARP cleavage, whereas the combination significantly increased gemcitabine-induced PARP cleavage and caspase-3/7 activity [3].

Pancreatic cancer Combination therapy Synergism

NSC 109555 Crystallographic Validation and Unique Binding Mode

The co-crystal structure of NSC 109555 bound to the Chk2 catalytic domain has been solved at 2.05 Å resolution (PDB: 2W0J), confirming ATP-competitive binding and revealing a binding mode distinct from that predicted by molecular modeling [1]. NSC 109555 binds in an elongated conformation anchored via hydrogen bonding of one guanylhydrazone moiety to Glu273, with water-mediated hydrogen bonds to Glu302 and Met304 [2]. Importantly, this binding mode differs from debromohymenialdisine, and a unique hydrophobic pocket proximal to the bound inhibitor presents an opportunity for rational analog design [3].

Structural biology Crystallography Rational drug design

NSC 109555 Novel Chemotype Classification and Derivative Development

NSC 109555 represents the first bis-guanylhydrazone chemotype identified as a Chk2 inhibitor, distinct from previously reported chemotypes such as debromohymenialdisine (a pyrrole alkaloid) and 2-arylbenzimidazole compounds [1]. This chemotype distinction is functionally significant: it enabled synthesis of multiple analog classes including PV1019 (NSC 744039), which achieved improved potency (IC50 = 138 nM for PV1019 vs 240 nM for NSC 109555) and has been further optimized to compounds with IC50 values as low as 15 nM [2]. A series of four distinct structural modification classes have been synthesized and crystallographically characterized [3].

Chemotype Medicinal chemistry Lead optimization

NSC 109555 Application Scenarios Based on Differentiated Evidence


Chk2-Selective Pathway Interrogation Requiring Minimal Chk1 Crosstalk

NSC 109555 is appropriate for studies requiring specific inhibition of Chk2 without concurrent Chk1 inhibition. With >50-fold selectivity for Chk2 (IC50 = 0.2 μM) over Chk1 (IC50 >10 μM), it enables unambiguous attribution of observed phenotypes to Chk2 signaling . This contrasts with non-selective inhibitors such as debromohymenialdisine, which inhibit both checkpoint kinases and confound pathway-specific interpretation [1]. The validated selectivity profile across 17 kinases supports its use in DNA damage response and cell cycle checkpoint studies where off-target kinase effects must be minimized .

Gemcitabine Combination Studies in Pancreatic Cancer Models

NSC 109555 demonstrates validated synergistic activity with gemcitabine across multiple pancreatic adenocarcinoma cell lines (MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3) . The quantified combination index values (CI range 0.04–0.47 across cell lines and effect levels) provide a benchmark for replication and extension studies [1]. This makes NSC 109555 a suitable tool compound for laboratories investigating Chk2 inhibition as a chemosensitization strategy in pancreatic cancer, with established protocols for combination treatment (10:1 molar ratio, 72-hour exposure) and documented endpoints including PARP cleavage, caspase-3/7 activation, and ROS production .

Structure-Guided Chk2 Inhibitor Development and SAR Studies

The availability of a high-resolution co-crystal structure (PDB: 2W0J, 2.05 Å) and the identification of a unique hydrophobic pocket adjacent to the binding site make NSC 109555 an ideal scaffold for structure-based drug design efforts . Four distinct classes of structural modifications have been synthesized and crystallographically characterized, demonstrating the synthetic tractability of this chemotype [1]. The derivative PV1019 (IC50 = 138 nM) and further optimized analogs (IC50 as low as 15 nM) validate the scaffold's capacity for potency improvement through rational modification . Laboratories engaged in medicinal chemistry or computational drug design can leverage the established crystallographic data and SAR knowledge base for hit-to-lead optimization programs.

Cellular Autophagy and Leukemia Cell Growth Studies

NSC 109555 has documented activity in inducing autophagy in L1210 leukemia cells and exhibits antiproliferative activity in multiple leukemia models in vivo . The compound inhibits Chk2 autophosphorylation and histone H1 phosphorylation in vitro with IC50 values of 240 nM, providing validated cellular endpoints for target engagement [1]. This established cellular pharmacology supports its application as a tool compound for investigating Chk2-dependent autophagy mechanisms and leukemia cell growth regulation, with defined working concentrations (e.g., 1,250 nM for gemcitabine potentiation studies) available from peer-reviewed literature .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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